molecular formula C14H10F2O2 B6305986 2-(Benzyloxy)-3,6-difluorobenzaldehyde CAS No. 1823315-67-8

2-(Benzyloxy)-3,6-difluorobenzaldehyde

Cat. No. B6305986
CAS RN: 1823315-67-8
M. Wt: 248.22 g/mol
InChI Key: RZRGWHWDDCWVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-3,6-difluorobenzaldehyde (2-BDFB) is a fluorinated aldehyde derived from benzaldehyde, an organic compound with a wide range of applications in scientific research. 2-BDFB is a low-toxicity compound with a broad range of biochemical and physiological effects, making it a useful tool for scientists in various fields.

Scientific Research Applications

2-(Benzyloxy)-3,6-difluorobenzaldehyde has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various biologically active compounds, such as the anti-cancer drug doxorubicin. It is also used as a starting material for the synthesis of pharmaceuticals, such as the antifungal drug itraconazole. Additionally, this compound is used in the synthesis of fluorescent dyes and optical brighteners.

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes such as carm1 . CARM1 is a protein arginine methyltransferase that plays a crucial role in various biological processes, including gene transcription, signal transduction, and DNA repair .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(Benzyloxy)-3,6-difluorobenzaldehyde might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s worth noting that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially affect various biochemical pathways, particularly those involving oxidative stress and inflammation.

Result of Action

Similar compounds have been shown to have antitumor efficacy in a melanoma xenograft model . This suggests that this compound might also have potential anticancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(Benzyloxy)-3,6-difluorobenzaldehyde in laboratory experiments is its low toxicity. This makes it a safe and effective tool for scientists to use in various experiments. Additionally, this compound is a versatile compound, with a wide range of applications in scientific research. However, one limitation of this compound is that it is a fluorinated compound, which means that it can react with other molecules to form covalent bonds. This can potentially lead to unwanted side reactions in laboratory experiments.

Future Directions

There are many potential future directions for research involving 2-(Benzyloxy)-3,6-difluorobenzaldehyde. One potential direction is to further explore its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research could be done to explore its potential use in the synthesis of fluorescent dyes and optical brighteners. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could be done to explore the potential side effects of this compound, as well as ways to minimize or eliminate them.

Synthesis Methods

2-(Benzyloxy)-3,6-difluorobenzaldehyde can be synthesized by a two-step process. First, a reaction between benzaldehyde and trifluoromethanesulfonic anhydride (TFMS) produces a trifluoromethyl-substituted benzyl alcohol. This intermediate can then be reacted with benzyl bromide in the presence of potassium carbonate to yield this compound.

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin and eye irritation, and may be harmful if swallowed . They are advised to be handled with personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

3,6-difluoro-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-7-13(16)14(11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRGWHWDDCWVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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